![molecular formula C17H20N2O4 B5657604 methyl 4-hydroxy-2-methyl-3-(4-morpholinylmethyl)-6-quinolinecarboxylate](/img/structure/B5657604.png)
methyl 4-hydroxy-2-methyl-3-(4-morpholinylmethyl)-6-quinolinecarboxylate
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Overview
Description
Methyl 4-hydroxy-2-methyl-3-(4-morpholinylmethyl)-6-quinolinecarboxylate belongs to the class of quinoline derivatives, known for their versatile chemical properties and significance in medicinal chemistry. Quinoline derivatives are explored for their potential biological activities and applications in various chemical reactions.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multistep reactions including condensation, cyclization, and functional group transformations. For example, methods include the Friedländer synthesis starting from anthranilic acids or via cyclization reactions of isatoic anhydrides with ethyl acetoacetate (Jentsch et al., 2018), and the Buchwald–Hartwig amination to introduce morpholinyl groups (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic quinoline core, often substituted with various functional groups that significantly impact their chemical behavior and interaction with biological targets. X-ray diffraction and NMR techniques are commonly used to elucidate the structures (Kovalenko et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including alkylation, acylation, and nucleophilic substitution, providing access to a wide range of compounds with diverse properties. Their reactivity can be influenced by the nature and position of substituents on the quinoline nucleus (Avetisyan et al., 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting point, boiling point, and solubility, can vary significantly depending on the substitution pattern and the presence of functional groups. These properties are essential for determining the compound's suitability for various applications and for designing new derivatives with desired characteristics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photophysical properties, are crucial for the application of quinoline derivatives in dye chemistry, as sensors, or in medicinal chemistry. The interaction with DNA and potential biological activities are often investigated through computational studies and in vitro assays, providing insights into their mechanism of action and therapeutic potential (Bonacorso et al., 2018).
properties
IUPAC Name |
methyl 2-methyl-3-(morpholin-4-ylmethyl)-4-oxo-1H-quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-14(10-19-5-7-23-8-6-19)16(20)13-9-12(17(21)22-2)3-4-15(13)18-11/h3-4,9H,5-8,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLXXUWKCVPIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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